Flurbiprofen-13C,d3
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Overview
Description
Flurbiprofen-13C,d3 is a labeled version of flurbiprofen, a nonsteroidal anti-inflammatory drug (NSAID) known for its anti-inflammatory, analgesic, and antipyretic properties. The labeling involves the incorporation of carbon-13 and deuterium isotopes, which makes it particularly useful in pharmacokinetic studies and metabolic research .
Preparation Methods
The preparation of flurbiprofen-13C,d3 involves several synthetic steps. One common method starts with the coupling reaction of 2-(4-amino-3-fluorophenyl) ethyl propionate and benzene to obtain 2-(2-fluoro-4-biphenyl) ethyl propionate. This is followed by diazotization using sodium nitrite or isoamyl nitrite and dehydration with silica gel. The final product, flurbiprofen, is obtained after hydrolysis . This method is suitable for industrial production due to its simplicity, convenience, and low cost.
Chemical Reactions Analysis
Flurbiprofen-13C,d3 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions.
Scientific Research Applications
Flurbiprofen-13C,d3 is widely used in scientific research due to its labeled isotopes. Some of its applications include:
Pharmacokinetic Studies: The labeled isotopes allow for precise tracking of the compound’s absorption, distribution, metabolism, and excretion in the body.
Metabolic Research: It helps in studying the metabolic pathways and identifying metabolites.
Inflammatory Disease Research: It is used to investigate the mechanisms of inflammatory diseases like osteoarthritis and rheumatoid arthritis.
Cancer Research: It has been used in studies related to colorectal cancer due to its non-selective cyclooxygenase inhibition.
Mechanism of Action
Flurbiprofen-13C,d3 exerts its effects by inhibiting the enzyme cyclooxygenase (COX), which is responsible for converting arachidonic acid into prostaglandins, thromboxanes, and prostacyclins. This inhibition reduces inflammation, pain, and fever . The molecular targets include COX-1 and COX-2 enzymes, and the pathways involved are part of the prostaglandin synthesis pathway .
Comparison with Similar Compounds
Flurbiprofen-13C,d3 is similar to other NSAIDs like ibuprofen, ketoprofen, and fenoprofen. its unique labeling with carbon-13 and deuterium isotopes makes it particularly valuable for research purposes. The labeled isotopes provide a distinct advantage in tracking and studying the compound’s behavior in biological systems .
Similar Compounds
- Ibuprofen
- Ketoprofen
- Fenoprofen
- Naproxen
These compounds share similar pharmacological actions but differ in their specific chemical structures and labeling, which can influence their pharmacokinetic and metabolic profiles .
Properties
Molecular Formula |
C15H13FO2 |
---|---|
Molecular Weight |
248.27 g/mol |
IUPAC Name |
3,3,3-trideuterio-2-(3-fluoro-4-phenylphenyl)(313C)propanoic acid |
InChI |
InChI=1S/C15H13FO2/c1-10(15(17)18)12-7-8-13(14(16)9-12)11-5-3-2-4-6-11/h2-10H,1H3,(H,17,18)/i1+1D3 |
InChI Key |
SYTBZMRGLBWNTM-KQORAOOSSA-N |
Isomeric SMILES |
[2H][13C]([2H])([2H])C(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)O |
Canonical SMILES |
CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)O |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.